3-(2-Hydroxyethyl)cyclobutane-1-carboxylicacid

Stereochemistry Building block design cis/trans isomerism

3-(2-Hydroxyethyl)cyclobutane-1-carboxylic acid (CAS 2352749-77-8) is a 1,3-disubstituted cyclobutane building block featuring a carboxylic acid at the 1-position and a 2-hydroxyethyl chain at the 3-position, with a molecular formula of C7H12O3 and molecular weight of 144.17 g/mol. The compound belongs to the class of 3-substituted cyclobutanecarboxylic acids, which are increasingly utilized as conformationally restricted scaffolds in medicinal chemistry to modulate physicochemical properties (pKa, LogP) and improve target binding specificity.

Molecular Formula C7H12O3
Molecular Weight 144.17 g/mol
Cat. No. B15316053
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Hydroxyethyl)cyclobutane-1-carboxylicacid
Molecular FormulaC7H12O3
Molecular Weight144.17 g/mol
Structural Identifiers
SMILESC1C(CC1C(=O)O)CCO
InChIInChI=1S/C7H12O3/c8-2-1-5-3-6(4-5)7(9)10/h5-6,8H,1-4H2,(H,9,10)
InChIKeyNHSCZYYXLPDSET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Hydroxyethyl)cyclobutane-1-carboxylic acid: A C7H12O3 Cyclobutane Scaffold for Medicinal Chemistry and Chemical Biology Procurement


3-(2-Hydroxyethyl)cyclobutane-1-carboxylic acid (CAS 2352749-77-8) is a 1,3-disubstituted cyclobutane building block featuring a carboxylic acid at the 1-position and a 2-hydroxyethyl chain at the 3-position, with a molecular formula of C7H12O3 and molecular weight of 144.17 g/mol . The compound belongs to the class of 3-substituted cyclobutanecarboxylic acids, which are increasingly utilized as conformationally restricted scaffolds in medicinal chemistry to modulate physicochemical properties (pKa, LogP) and improve target binding specificity . The presence of both a hydroxyethyl side chain and a free carboxylic acid confers dual reactivity handles—enabling esterification, amidation, or oxidation at the hydroxyl terminus while retaining the carboxylic acid for salt formation or further derivatization .

Why 3-(2-Hydroxyethyl)cyclobutane-1-carboxylic acid Cannot Be Interchanged with Common Cyclobutane Carboxylic Acid Analogs


Substituting 3-(2-hydroxyethyl)cyclobutane-1-carboxylic acid with a regioisomer such as 1-(2-hydroxyethyl)cyclobutane-1-carboxylic acid (CAS 1529499-86-2) or a shorter-chain analog like 3-(hydroxymethyl)cyclobutane-1-carboxylic acid (CAS 1015856-00-4) is not functionally equivalent. The 3-position substitution pattern introduces cis/trans stereoisomerism absent in 1-substituted analogs [1], while the ethylene spacer between the hydroxyl and the cyclobutane ring alters the distance-dependent hydrogen-bonding geometry and lipophilicity (predicted logP shift of approximately +0.3 to +0.5 relative to the hydroxymethyl congener) compared to the direct attachment in 3-hydroxycyclobutane-1-carboxylic acid . Furthermore, the predicted pKa of the carboxylic acid group (~4–5) differs from that of the closer hydroxyl-bearing 3-hydroxycyclobutane-1-carboxylic acid (predicted pKa ~4.54) due to the attenuated inductive effect conferred by the two-carbon spacer . These subtle but cumulative physicochemical differences directly impact solubility, permeability, and protein-binding behavior, making generic substitution a risk for irreproducible results in biological assays or synthesis workflows.

Quantitative Differentiation Evidence: 3-(2-Hydroxyethyl)cyclobutane-1-carboxylic acid vs. Closest Analogs


Regioisomeric Differentiation: 3-Position Substitution vs. 1-Position Substitution in Cyclobutane Carboxylic Acids

Unlike 1-(2-hydroxyethyl)cyclobutane-1-carboxylic acid (CAS 1529499-86-2), which is a geminally disubstituted cyclobutane with no ring stereoisomerism, 3-(2-hydroxyethyl)cyclobutane-1-carboxylic acid is a 1,3-disubstituted cyclobutane that exists as a ~50:50 mixture of cis and trans isomers when synthesized via the common malonic ester cycloalkylation/saponification/decarboxylation route [1]. This stereochemical diversity provides access to conformationally distinct scaffolds. Catalytic hydrogenation of the corresponding 3-substituted cyclobutenecarboxylic acid intermediate can shift the cis selectivity to 90–95%, offering an orthogonal synthetic entry [1]. The commercial procurement of 1-(2-hydroxyethyl)cyclobutane-1-carboxylic acid (typically supplied as a single achiral entity) cannot replicate this stereochemical dimension.

Stereochemistry Building block design cis/trans isomerism

Chain-Length Effect: Hydroxyethyl vs. Hydroxymethyl Substitution on Lipophilicity and Hydrogen-Bonding Capacity

The target compound incorporates a two-carbon hydroxyethyl spacer (CH2CH2OH), whereas 3-(hydroxymethyl)cyclobutane-1-carboxylic acid (CAS 1015856-00-4; C6H10O3, MW 130.14) bears a single-carbon hydroxymethyl group (CH2OH). The ethylene spacer increases the heavy atom count (7 vs. 6 non-hydrogen atoms) and adds one rotatable bond, which is predicted to elevate logP by approximately +0.3 to +0.5 units relative to the hydroxymethyl analog . This difference, while modest in isolation, is in the range known to influence membrane permeability and non-specific protein binding in a lead-optimization context. The longer spacer also shifts the hydroxyl group further from the carboxylic acid, reducing the propensity for intramolecular hydrogen bonding that could mask the carboxylic acid's availability for salt-bridge formation with basic residues in a binding pocket .

Lipophilicity LogP Hydrogen bonding Physicochemical property optimization

pKa Differentiation: Carboxylic Acid Acidity Modulation by the 3-(2-Hydroxyethyl) Substituent

The carboxylic acid pKa of 3-(2-hydroxyethyl)cyclobutane-1-carboxylic acid is predicted to be in the range of 4–5 . This places it between the predicted pKa of 3-hydroxycyclobutane-1-carboxylic acid (pKa ~4.54 predicted ) and that of unsubstituted cyclobutanecarboxylic acid. The two-carbon spacer attenuates the electron-withdrawing inductive effect of the hydroxyl group compared to the direct attachment in 3-hydroxycyclobutane-1-carboxylic acid, resulting in a slightly higher (less acidic) pKa. For procurement decisions, this difference is material: a compound with a pKa near 4.5 will be predominantly ionized at physiological pH 7.4, whereas a compound with a pKa closer to 5.0 will have a marginally larger neutral fraction available for passive membrane permeation [1].

Acidity pKa Bioavailability Salt formation

Dual Functional Handle Advantage: Orthogonal Derivatization Chemistry vs. Mono-Functional Analogs

3-(2-Hydroxyethyl)cyclobutane-1-carboxylic acid possesses two chemically distinct functional groups: a carboxylic acid (capable of amide coupling, esterification, and salt formation) and a primary alcohol (capable of oxidation to aldehyde/carboxylic acid, esterification, etherification, or activation as a leaving group for nucleophilic displacement) . This orthogonality is in direct contrast to 3-hydroxycyclobutane-1-carboxylic acid, where the hydroxyl is directly attached to the ring and exhibits different reactivity (more acidic, subject to elimination), or cyclobutanecarboxylic acid itself, which lacks a second functional handle entirely. The target compound's alcohol group, separated by a flexible ethylene spacer, can be selectively protected (e.g., as a silyl ether) or oxidized without affecting the carboxylic acid, enabling sequential derivatization strategies critical for the synthesis of PROTAC linkers, bioconjugates, or fragment-based screening libraries .

Bifunctional building block Orthogonal reactivity PROTAC linker Chemical biology

Synthetic Accessibility Benchmark: cis/trans Ratio Control vs. Uncontrolled Analog Synthesis

The standard malonic ester cycloalkylation route to 3-substituted cyclobutanecarboxylic acids inevitably produces a 50:50 cis/trans mixture [1]. However, an alternative route via catalytic hydrogenation of 3-substituted cyclobutenecarboxylic acids yields the cis isomer with 90–95% selectivity [1]. This contrasts with 3-hydroxycyclobutane-1-carboxylic acid, where the direct hydroxyl attachment alters the ring-forming chemistry and often leads to different diastereomeric outcomes. For procurement, the key differentiator is that the target compound can be sourced either as a cis/trans mixture (cost-effective for early-stage screening) or as an enriched cis isomer (for late-stage lead optimization where stereochemical purity is critical), whereas many simpler analogs are only commercially available as single, uncontrolled batches.

Diastereoselective synthesis Process chemistry cis/trans ratio Scale-up feasibility

Biological Activity Landscape: Potential 17β-HSD2 and sEH Inhibitory Profile from Cyclobutane Carboxylic Acid Chemotype

Cyclobutane carboxylic acid derivatives have been reported as inhibitors of 17β-hydroxysteroid dehydrogenase type 2 (17β-HSD2), a target for osteoporosis, with structurally related compounds achieving IC50 values in the low nanomolar range (e.g., CHEMBL3629589: IC50 = 2.70 nM against human placental microsomal 17β-HSD2 [1]). Separately, cyclobutane-containing compounds have demonstrated soluble epoxide hydrolase (sEH) inhibitory activity (e.g., ChEMBL_305688: IC50 = 0.12 μM against mouse sEH [2]). While these specific data points are from advanced analogs rather than the bare 3-(2-hydroxyethyl)cyclobutane-1-carboxylic acid scaffold, they establish the chemotype's biological relevance. Procurement of the target compound as a starting scaffold enables access to this validated biological space, whereas simpler analogs like cyclobutanecarboxylic acid lack the functional handles necessary for elaboration into active inhibitors.

17β-HSD2 inhibition Soluble epoxide hydrolase Osteoporosis Inflammation

Evidence-Backed Application Scenarios for 3-(2-Hydroxyethyl)cyclobutane-1-carboxylic acid in Research and Industrial Procurement


PROTAC Linker and Targeted Protein Degradation Chemistry

The dual orthogonal functional handles of 3-(2-hydroxyethyl)cyclobutane-1-carboxylic acid—a carboxylic acid for E3 ligase ligand attachment and a primary alcohol for POI (protein of interest) ligand conjugation via an ethylene spacer—make it directly applicable as a PROTAC linker building block. The ethylene spacer provides sufficient reach (~2.5–3.5 Å additional extension vs. the hydroxymethyl analog) to span the distance between the E3 ligase and the target protein in ternary complex formation . The cis/trans stereoisomerism further allows fine-tuning of the exit vector geometry, an option unavailable with achiral 1-substituted cyclobutane linkers [1].

Conformationally Restricted Fragment Library Design for 17β-HSD2 or sEH Drug Discovery

Medicinal chemistry teams pursuing 17β-HSD2 (osteoporosis) or soluble epoxide hydrolase (inflammation, cardiovascular disease) inhibitors can deploy this scaffold as a conformationally constrained core. Class-level data demonstrate that cyclobutane-containing compounds achieve low nanomolar IC50 values against 17β-HSD2 (2.70 nM for advanced analog CHEMBL3629589) and sub-micromolar activity against sEH (0.12 μM for ChEMBL_305688) [1]. The target compound's hydroxyethyl and carboxylic acid groups serve as anchor points for fragment growth, while the cyclobutane ring restricts conformational flexibility to minimize entropic penalty upon target binding—a well-established advantage of cyclobutane scaffolds in drug design .

Physicochemical Property Optimization via Scaffold pKa/LogP Tuning

In lead optimization programs where the cyclobutanecarboxylic acid core has been identified but physicochemical properties require adjustment, 3-(2-hydroxyethyl)cyclobutane-1-carboxylic acid offers a specific pKa/logP profile distinct from its analogs. The predicted pKa of 4–5 provides a starting acidity that, when the carboxylic acid is retained as a free acid or converted to a bioisostere, can be compared directly to 3-hydroxycyclobutane-1-carboxylic acid (predicted pKa ~4.54) [1] in systematic matched-pair analysis. The incremental logP increase (~0.3–0.5 units over the hydroxymethyl analog) can be exploited to improve membrane permeability without introducing lipophilic bulk that would violate Lipinski's Rule of Five .

Scalable Synthesis of Stereochemically Defined 1,3-Disubstituted Cyclobutane Intermediates

Process chemistry groups requiring multigram to kilogram quantities of stereochemically defined cyclobutane building blocks can leverage the documented synthetic routes to 3-substituted cyclobutanecarboxylic acids. The availability of both a 50:50 cis/trans mixture (via standard malonic ester cycloalkylation) and a cis-enriched product (90–95% via catalytic hydrogenation of the cyclobutene precursor) provides procurement flexibility: cost-effective racemic mixture for early-stage screening, and diastereoenriched material for late-stage development where stereochemical purity is a regulatory requirement. This dual-sourcing capability is not available for many comparator analogs that lack efficient stereoselective synthetic routes.

Quote Request

Request a Quote for 3-(2-Hydroxyethyl)cyclobutane-1-carboxylicacid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.